
p-Cresol
Overview
Description
p-Cresol, also known as 4-methylphenol, is an organic compound with the chemical formula CH₃C₆H₄OH. It is a colorless solid that is widely used as an intermediate in the production of other chemicals. This compound is a derivative of phenol and is an isomer of o-cresol and m-cresol . It is produced by bacterial fermentation of protein in the human large intestine and is excreted in feces and urine .
Synthetic Routes and Reaction Conditions:
Sulfonation of Toluene: this compound is industrially prepared mainly by a two-step route beginning with the sulfonation of toluene.
Reaction: CH₃C₆H₅ + H₂SO₄ → CH₃C₆H₄SO₃H + H₂O
Hydrolysis: CH₃C₆H₄SO₃H + 2 NaOH → CH₃C₆H₄OH + Na₂SO₃ + H₂O
Industrial Production Methods:
Chlorination of Toluene: Another method involves the chlorination of toluene followed by hydrolysis.
Cymene-Cresol Process: In this process, toluene is alkylated with propene to give p-cymene, which can be oxidatively dealkylated to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form p-hydroxybenzaldehyde or p-hydroxybenzoic acid.
Esterification: It can react with carboxylic acids to form esters.
Sulfonation: this compound can be sulfonated to form this compound sulfonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids and acid chlorides are commonly used reagents.
Sulfonation: Sulfuric acid is typically used for sulfonation reactions.
Major Products:
Oxidation: p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid.
Esterification: Various esters depending on the carboxylic acid used.
Sulfonation: this compound sulfonic acid.
Scientific Research Applications
Chemical Properties and Overview
p-Cresol has the chemical formula and is categorized as a phenolic compound. It is primarily derived from coal tar and can also be produced synthetically. Its properties make it suitable for a wide range of applications due to its antimicrobial, solvent, and chemical intermediate characteristics.
Industrial Applications
- Chemical Industry
- Pharmaceuticals
- Agriculture
- Manufacturing
Case Study 1: Biodegradation of this compound
A study on the biodegradation of this compound demonstrated its potential as an alternative carbon source for microalgae. The research indicated that specific concentrations of this compound could enhance microalgal growth while promoting biodegradation processes. The ideal concentration for maximum biodegradability was found to be 0.15 mM, leading to a 20% biomass increase compared to control cultures .
Case Study 2: Toxicity Analysis
Research conducted on chronic renal failure patients revealed significant findings regarding the toxicity of free this compound. The study highlighted that hypoalbuminemia increased the free fraction of this compound, correlating with higher hospitalization rates due to infections. In vitro tests showed that elevated levels of free this compound inhibited leukocyte function, suggesting potential health risks associated with its accumulation in the body .
Table 1: Applications of this compound Across Industries
Industry | Application | Description |
---|---|---|
Chemical Industry | Synthetic Intermediate | Used in herbicides, insecticides, solvents |
Pharmaceuticals | Preservative | Preserves pharmaceutical products |
Agriculture | Pesticides | Active ingredient in pest control formulations |
Manufacturing | Disinfectants | Key component in cleaning agents |
Cosmetics | Antiseptic Agent | Included in antiseptic formulations |
Plastics | Component in Plastics | Used in manufacturing certain plastics |
Table 2: Toxicity Findings Related to this compound
Study Focus | Key Findings |
---|---|
Renal Failure Patients | Increased free this compound correlated with hypoalbuminemia and higher infection rates |
In Vitro Studies | Free this compound inhibited leukocyte chemiluminescence production |
Mechanism of Action
p-Cresol exerts its effects through various mechanisms:
Protein Binding: this compound strongly binds to plasma proteins, which affects its distribution and elimination in the body.
Metabolism: It is metabolized through conjugation processes such as sulfation and glucuronidation.
Molecular Targets: this compound targets various enzymes and proteins, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
p-Cresol is similar to other cresol isomers such as o-cresol and m-cresol, as well as phenol:
o-Cresol (2-methylphenol): An isomer with the methyl group at the ortho position relative to the hydroxyl group.
m-Cresol (3-methylphenol): An isomer with the methyl group at the meta position relative to the hydroxyl group.
Phenol: A compound with a hydroxyl group directly attached to a benzene ring without any methyl substitution.
Uniqueness of this compound:
Position of Substitution: The para position of the methyl group in this compound makes it unique compared to its isomers.
Applications: this compound’s specific applications in the synthesis of antioxidants and pharmaceuticals highlight its distinctiveness.
Biological Activity
p-Cresol, a methyl-substituted phenol, is recognized as a uremic toxin with significant biological activity. This compound has been studied extensively for its effects on various biological systems, particularly in the context of kidney disease and cancer. Below, we delve into the biological activities of this compound, supported by research findings and case studies.
This compound (2-hydroxytoluene) is primarily produced from the metabolism of tyrosine by gut microbiota. It is predominantly excreted in the urine as p-cresyl sulfate after conjugation, which reduces its lipophilicity and toxicity. However, in individuals with renal impairment, elevated levels of this compound can lead to toxic effects due to its accumulation in the bloodstream .
1. Impact on Immune Response
Recent studies have shown that this compound inhibits the activation of polymorphonuclear leukocytes (PMNs), which are crucial components of the immune response. In vitro experiments demonstrated that this compound significantly reduced PMN activation at concentrations relevant to end-stage renal disease patients. This inhibition was dose-dependent, suggesting that even low levels of this compound can impair immune function .
2. Effects on Hepatic Cells
Research involving HepG2 liver cancer cells revealed that exposure to this compound at concentrations of 40 µM for 48 hours promoted cell migration and invasion without affecting cell viability or apoptosis. This indicates that this compound may enhance malignant behaviors in liver cells, which is particularly concerning given its primary metabolic processing in the liver .
Concentration (µM) | Cell Type | Viability | Migration | Invasion |
---|---|---|---|---|
0 | HepG2 | No effect | Baseline | Baseline |
40 | HepG2 | No effect | Increased | Increased |
70 | HepG2 | No effect | Increased | Increased |
0-70 | 786-O | No effect | No effect | No effect |
3. Toxicity in Renal Cells
In another study focusing on renal cells (786-O), this compound did not show significant cytotoxicity at concentrations up to 70 µM. However, its metabolite, p-cresyl sulfate, was noted to induce cell proliferation and migration under certain conditions, indicating a complex interaction between this compound and renal cellular responses .
Case Study: Uremic Toxicity
A cohort study involving hemodialysis patients highlighted the correlation between elevated serum levels of this compound and increased morbidity due to cardiovascular complications. The study followed 175 patients over three years, demonstrating that higher concentrations of this toxin were associated with adverse health outcomes .
Case Study: Cancer Progression
Another significant case study explored the role of this compound in promoting bladder cancer cell invasion. The findings suggested that this compound could be a contributing factor in the progression of malignancies in uremic patients, necessitating further investigation into its mechanisms and potential therapeutic targets .
Q & A
Basic Research Questions
Q. What experimental models are commonly used to assess p-Cresol cytotoxicity, and what endpoints are measured?
Methodological Answer: In vitro models like EAHY endothelial cells and U937 monocytic cells are used to evaluate cytotoxicity. Key endpoints include:
- Cell viability (via MTT assay): Exposure to 100–500 μM this compound reduced EAHY cell density by 30–61% .
- Oxidative stress : Measured via DCF fluorescence (indicating ROS generation) using flow cytometry .
- Cell cycle arrest : Flow cytometry with propidium iodide staining showed S-phase arrest at ≥500 μM in EAHY and U937 cells .
- Apoptosis : Annexin V/PI staining revealed slight but significant increases in apoptotic cells at high concentrations .
Q. How is this compound quantified in environmental or biological samples, and what analytical challenges exist?
Methodological Answer:
- GC-MS : Selective ion monitoring (m/z 107, 108, 77) identifies this compound, with cross-validation via HPLC for isomer separation (m- vs. This compound) .
- HPLC : Paired with UV detection for quantification in bioremediation studies, achieving <11.2% variability compared to GC-MS .
- ELISA : Used to measure this compound metabolites (e.g., PAI-1, uPA) in cell culture supernatants . Challenges: Isomer differentiation and protein-bound vs. free this compound quantification in biological fluids require rigorous method validation .
Q. What are the primary metabolic pathways for this compound degradation in microbial systems?
Methodological Answer:
- Bioremediation : Microalgae like Scenedesmus obliquus degrade this compound via photoautotrophic pathways, leveraging light energy to cleave aromatic bonds. Carbon assimilation efficiency depends on initial this compound concentration and toxicity thresholds .
- Bacterial conversion : Enrichment cultures from contaminated sites utilize 4-hydroxyphenylacetic acid as a precursor, achieving >90% molar conversion to this compound under anaerobic conditions .
Advanced Research Questions
Q. How does this compound induce genotoxicity in colonic cells, and what experimental approaches validate this?
Methodological Answer:
- Batch culture fermentations : Human fecal inoculates supplemented with protein increase this compound synthesis, which correlates with DNA damage in HT29 and Caco-2 cells via comet assays .
- Dose-response studies : this compound (0.1–1 mM) induces DNA damage in a concentration-dependent manner, validated by γH2AX foci imaging and cell cycle kinetics analysis .
- Microbiome modulation : Transplanting microbiota from this compound-exposed mice to controls replicates genotoxic effects, implicating gut microbial metabolism in colorectal carcinogenesis .
Q. What mechanisms explain this compound's cardiovascular toxicity in chronic kidney disease (CKD) patients?
Methodological Answer:
- Free vs. protein-bound this compound : Hypoalbuminemia increases free this compound, which directly inhibits leukocyte function (chemiluminescence assays) and correlates with cardiovascular events in CKD cohorts (multivariate Cox HR = 1.39, P = 0.04) .
- In vitro models : HepaRG cells exposed to this compound (0.5–1 mM) show oxidative stress (DCF fluorescence), glutathione depletion (EC₅₀ = 1 mM), and necrosis (LDH release), with glucuronidation attenuating toxicity .
Q. How can microbial engineering mitigate this compound accumulation in uremic patients?
Methodological Answer:
- Pathway diversion : Engineered E. coli Nissle strains convert tyrosine (a this compound precursor) into non-toxic metabolites via tyrosine ammonia-lyase (TAL) overexpression, validated via LC-MS metabolite profiling .
- In vivo validation : Murine models with CKD show reduced serum this compound levels after oral administration of engineered strains, assessed via HPLC and mass spectrometry .
Q. What experimental designs resolve contradictions in this compound's neurotoxic vs. neurotrophic effects?
Methodological Answer:
- Dose-dependent studies : Low-dose this compound (≤10 μM) increases BDNF secretion and neurofilament expression in PC-12 cells (ELISA/Western blot), while high doses (≥100 μM) induce dopamine neuron dysfunction .
- Behavioral assays : this compound-exposed mice exhibit social deficits (three-chamber test) linked to ventral tegmental area (VTA) dopamine neuron hypoactivity, rescued by fecal microbiota transplantation .
Q. Key Research Gaps and Recommendations
- Mechanistic studies : Resolve conflicting data on this compound's dual role in neurotoxicity/neuroprotection using single-cell RNA sequencing in neuronal models .
- Biodegradation optimization : Assess long-term this compound persistence in groundwater using metagenomics to identify degradative microbial consortia .
Properties
IUPAC Name |
4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27289-34-5, Array | |
Record name | Phenol, 4-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27289-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021869 | |
Record name | p-Cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.] | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | p-Cresol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | p-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Cresol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | P-Cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01688 | |
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Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2% | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | P-Cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Cresol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04 | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00 | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-Cresol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16387 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Crystalline solid [Note: A liquid above 95 degees F] | |
CAS No. |
106-44-5, 1319-77-3, 2876-02-0 | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-Cresol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-Cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cresol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC95259 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARACRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXY2UM8NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GO62CCF8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F | |
Record name | P-CRESOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | P-Cresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | p-CRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cresol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CRESOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Cresol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.